

# Unveiling the Inverse Agonist Activity of (E/Z)-GSK5182: A Comparative Guide

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## Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324

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This guide provides a comprehensive comparison of **(E/Z)-GSK5182**, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERR $\gamma$ ), with other relevant compounds. Experimental data is presented to objectively demonstrate its performance, supported by detailed protocols for key assays.

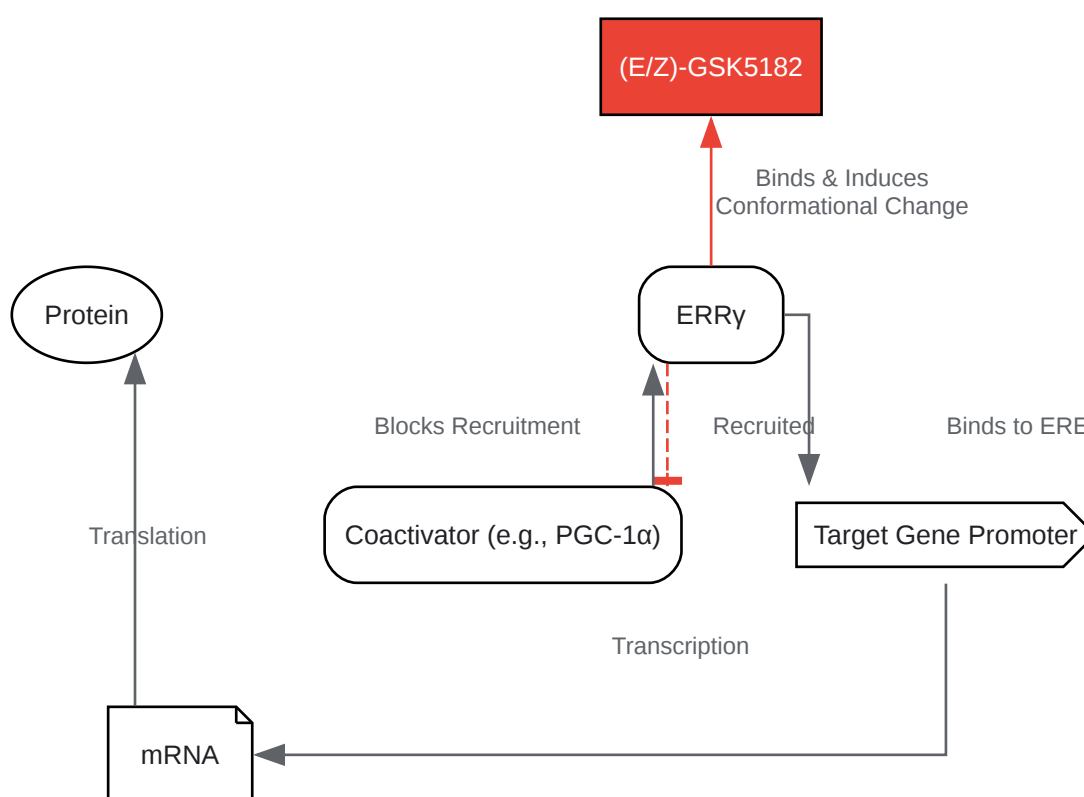
## Comparative Analysis of ERR $\gamma$ Modulators

**(E/Z)-GSK5182** distinguishes itself as a highly selective inverse agonist of ERR $\gamma$ . Its efficacy is highlighted when compared to other known modulators of this nuclear receptor. The following table summarizes the key quantitative data for **(E/Z)-GSK5182** and comparator compounds.

Compound	Target(s)	Activity	IC50 / EC50	Selectivity
(E/Z)-GSK5182	ERR $\gamma$	Inverse Agonist	79 nM	High selectivity over ERR $\alpha$ and ER $\alpha$
4-Hydroxytamoxifen (4-OHT)	ER $\alpha$ , ERR $\gamma$	Antagonist/Inverse Agonist	$\mu$ M range for ERR $\gamma$	Binds to both ER $\alpha$ and ERR $\gamma$
GSK4716	ERR $\gamma$	Agonist	-	Selective for ERR $\gamma$

## Mechanism of Action: Inhibition of ERR $\gamma$ Transcriptional Activity

**(E/Z)-GSK5182** exerts its inverse agonist activity by binding to the ligand-binding domain of ERR $\gamma$ . This binding event induces a conformational change in the receptor, which in turn prevents the recruitment of coactivators, such as PGC-1 $\alpha$ , that are essential for the transcriptional activation of target genes. This leads to a dose-dependent decrease in the constitutive activity of ERR $\gamma$ .

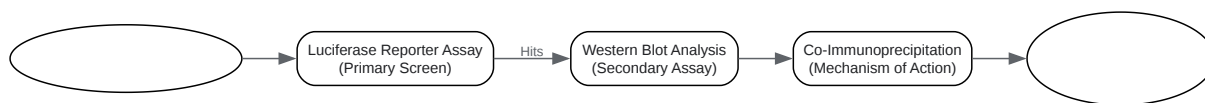


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Caption: ERR $\gamma$  signaling pathway and the inhibitory action of **(E/Z)-GSK5182**.

## Experimental Workflow for Characterization

The inverse agonist activity of **(E/Z)-GSK5182** can be confirmed through a series of in vitro experiments. A typical workflow involves a primary screen using a reporter assay, followed by secondary assays to analyze the effect on target gene and protein expression.



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